molecular formula C10H14IN B1400344 2-(4-Iodophenyl)-2-methylpropan-1-amine CAS No. 630385-33-0

2-(4-Iodophenyl)-2-methylpropan-1-amine

Número de catálogo: B1400344
Número CAS: 630385-33-0
Peso molecular: 275.13 g/mol
Clave InChI: PQSDHRVVNHJLEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Iodophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14IN and its molecular weight is 275.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-iodophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDHRVVNHJLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Iodophenyl)-2-methylpropan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-2-methylpropan-1-amine, a substituted phenethylamine derivative of significant interest to researchers and scientists in drug development. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its structural analogs have been cataloged, and its synthesis is achievable through established methodologies. This document will detail the chemical identifiers, predict its physicochemical properties based on its structure and known data from analogs, outline a robust synthetic pathway, and explore its potential applications, particularly in medicinal chemistry and as a research chemical. The inclusion of an iodine atom on the phenyl ring presents unique opportunities for its use as a precursor for radiolabeling, as a heavy-atom derivative in X-ray crystallography, and as a key intermediate in the synthesis of more complex molecules.

Introduction: The Significance of Phenylalkylamines in Research

Phenylalkylamines represent a broad class of compounds characterized by a phenyl ring attached to an amino group via an alkyl chain. This structural motif is a cornerstone in the development of a vast array of pharmaceuticals and research chemicals due to its ability to interact with various biological targets. The specific substitutions on both the phenyl ring and the alkyl chain can dramatically alter the compound's pharmacological profile, including its potency, selectivity, and metabolic stability. The subject of this guide, 2-(4-Iodophenyl)-2-methylpropan-1-amine, is a primary amine with a tertiary carbon atom adjacent to the phenyl ring, a structural feature that can influence its steric and electronic properties. The presence of an iodine atom at the para position of the phenyl ring is particularly noteworthy, offering a versatile handle for further chemical modifications and specialized applications.

Chemical Identity and Nomenclature

Establishing a clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the systematic nomenclature and key identifiers for 2-(4-Iodophenyl)-2-methylpropan-1-amine.

IUPAC Nomenclature

Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-(4-Iodophenyl)-2-methylpropan-1-amine .[1][2][3][4] The naming convention is derived as follows:

  • The longest carbon chain containing the principal functional group (the amine) is a three-carbon chain, hence "propan-1-amine".

  • A methyl group is attached to the second carbon of this chain, designated as "2-methyl".

  • A phenyl group substituted with an iodine atom at the fourth position is also attached to the second carbon, denoted as "2-(4-Iodophenyl)".

Chemical Structure and Identifiers

The structural representation and key chemical identifiers for 2-(4-Iodophenyl)-2-methylpropan-1-amine are summarized in the table below. While a dedicated CAS Registry Number has not been identified, data for its chloro-analog, 2-(4-Chlorophenyl)-2-methylpropan-1-amine, is provided for comparative purposes.[5]

Identifier2-(4-Iodophenyl)-2-methylpropan-1-amine2-(4-Chlorophenyl)-2-methylpropan-1-amine (Analog)
CAS Registry Number Not Assigned42299-95-6[5]
Molecular Formula C₁₀H₁₄INC₁₀H₁₄ClN[5]
Molecular Weight 275.13 g/mol 183.68 g/mol [5]
Canonical SMILES CC(C)(CC1=CC=C(I)C=C1)NCC(C)(CC1=CC=C(Cl)C=C1)N
InChI Key (Predicted)WDVHFHHNPWOBRS-UHFFFAOYSA-N[5]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; I [label="I"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N [label="N"];

// Define positions for a clear layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; I [pos="0,-2!"]; C7 [pos="1.74,1!"]; C8 [pos="2.61,0.5!"]; C9 [pos="1.74,2!"]; N [pos="3.48,1!"];

// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- I; C1 -- C7; C7 -- C8; C7 -- C9; C8 -- N;

// Add implicit hydrogens for clarity H1 [label="H", pos="-1.3,0.9!"]; H2 [label="H", pos="-1.3,-0.9!"]; H3 [label="H", pos="1.3,-0.9!"]; H4 [label="H", pos="1.3,0.9!"]; H5 [label="H", pos="2.9,0!"]; H6 [label="H", pos="2.3,0!"]; H7 [label="H", pos="1.4,2.5!"]; H8 [label="H", pos="2.3,2.3!"]; H9 [label="H", pos="1.5,1.6!"]; H10 [label="H", pos="3.8,0.6!"]; H11 [label="H", pos="3.8,1.4!"]; }

Figure 1: Chemical structure of 2-(4-Iodophenyl)-2-methylpropan-1-amine.

Proposed Synthetic Pathway

The synthesis of 2-aryl-2-methylpropan-1-amines can be achieved through various organic chemistry transformations. A plausible and efficient route for the preparation of 2-(4-Iodophenyl)-2-methylpropan-1-amine is adapted from a general method disclosed for related compounds.[6] This multi-step synthesis involves the formation of a key nitrile intermediate followed by hydrolysis, rearrangement, and reduction.

Synthetic Workflow Overview

G A 4-Iodobenzyl halide + Isobutyronitrile B Alkylation (Base, Solvent) A->B Step 1 C 2-(4-Iodophenyl)-2-methylpropanenitrile B->C D Hydrolysis (Base, Heat) C->D Step 2 E 2-(4-Iodophenyl)-2-methylpropanoic acid D->E F Curtius Rearrangement (DPPA, Alcohol) E->F Step 3 G Carbamate Intermediate F->G H Deprotection/Reduction (e.g., Catalytic Hydrogenation) G->H Step 4 I 2-(4-Iodophenyl)-2-methylpropan-1-amine H->I G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Diverse Analogs A 2-(4-Iodophenyl)-2- methylpropan-1-amine B Suzuki Coupling (Boronic Acids) A->B C Sonogashira Coupling (Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Aryl/Heteroaryl Analogs B->E F Alkynyl Analogs C->F G Amino/Amido Analogs D->G

Sources

Thermodynamic Stability of Primary Amines with Para-Iodo Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the thermodynamic and kinetic stability profile of para-iodoaniline (4-iodoaniline) and its derivatives. It is structured to move from fundamental physical organic chemistry to actionable laboratory protocols.

Technical Guide & Whitepaper

Executive Summary: The "Heavy Halogen" Paradox

In drug discovery and materials science, para-iodoaniline derivatives are indispensable "lynchpins." The iodine atom serves as a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine functions as a nucleophilic anchor.

However, this utility comes at a thermodynamic cost. The C-I bond is the weakest covalent link in the aromatic scaffold, and the electron-rich amino group paradoxically accelerates certain degradation pathways while stabilizing others. This guide dissects these competing forces to provide a rational basis for handling, storage, and usage.[1]

Thermodynamic Profile & Bond Dissociation Analysis

To understand the stability of 4-iodoaniline, we must analyze the Bond Dissociation Energies (BDE). Stability is not monolithic; it is determined by the weakest link in the molecular lattice.

The Weakest Link: Carbon-Iodine ( )

The thermodynamic vulnerability of para-iodoaniline lies in the C-I bond. While the aromatic ring system is robust, the overlap between the Carbon


 orbital and the Iodine 

orbital is poor, resulting in a long, weak bond.

Comparative Bond Dissociation Energies (Approximate):

Bond TypeApprox. BDE (kcal/mol)Stability Implication

(Aniline)
~102Highly Stable (Thermal)

(Benzene)
~112Highly Stable

~96Stable

~81Moderately Stable

(4-Iodoaniline)
~65 Critical Failure Point

The Substituent Effect (


): 
The amino group at the para position is a strong Electron Donating Group (EDG) via resonance (+M effect).
  • Ground State: The lone pair on Nitrogen donates density into the ring, increasing electron density at the para carbon (the C-I site).

  • Consequence: While this activates the ring for electrophilic attack, it renders the molecule susceptible to oxidative degradation . The electron-rich system has a lower ionization potential, making it easier to form radical cations (

    
    ) under oxidative stress or UV irradiation.
    

Degradation Vectors & Mechanisms

Stability is compromised through three primary vectors: Photolysis, Oxidation, and Thermal Stress.

Photolytic Deiodination (The Primary Threat)

The C-I bond energy (~65 kcal/mol) corresponds to photons in the near-UV/visible spectrum. Upon absorption of UV light, the molecule undergoes homolytic fission.

  • Mechanism:

    
    
    
  • Fate of Radicals: The resulting aryl radical (

    
    ) is highly reactive and will abstract a hydrogen atom from any available source (solvent, moisture, or neighboring molecules), leading to de-iodination  (formation of aniline). The iodine radical (
    
    
    
    ) recombines to form
    
    
    , causing the characteristic "browning" or "purpling" of degraded samples.
Oxidative Coupling (The "Browning" Effect)

Primary aromatic amines are notoriously prone to oxidation. The presence of the iodine atom does not prevent the oxidation of the nitrogen center.

  • Pathway: Oxidation leads to the formation of N-hydroxylamines, nitroso compounds, and eventually azo-dimers (

    
    ).
    
  • Visual Indicator: Transformation from off-white/beige crystals to dark brown/black tar.

Thermal Stability

Despite the weak C-I bond, 4-iodoaniline is kinetically stable at room temperature in the absence of light.

  • Melting Point: 61–65 °C.[2]

  • Decomposition Onset: TGA (Thermogravimetric Analysis) data typically shows stability up to ~150°C, after which rapid mass loss occurs.[3] However, sublimation can occur at temperatures as low as 50-60°C under vacuum.

Visualization: Degradation Pathways

The following diagram illustrates the cascading failure modes of para-iodoaniline under environmental stress.

DegradationPathways Start 4-Iodoaniline (Pure Crystal) UV UV Light (hν) Start->UV Absorption Oxidant O2 / Oxidants Start->Oxidant Exposure Radical Homolytic Fission [Ar•] + [I•] UV->Radical C-I Cleavage N_Oxide N-Oxidation (Hydroxylamine/Nitroso) Oxidant->N_Oxide e- Transfer Deiod De-iodinated Product (Aniline) Radical->Deiod H-Abstraction I2 Free Iodine (I2) (Purple/Brown Color) Radical->I2 Recombination Azo Azo Dimerization (Ar-N=N-Ar) N_Oxide->Azo Coupling

Figure 1: Mechanistic pathways for the photolytic and oxidative degradation of 4-iodoaniline.

Experimental Protocols & Handling

To maintain the thermodynamic integrity of 4-iodoaniline, strict adherence to the following protocols is required. These are self-validating systems: if the color changes, the protocol has failed.

Storage Protocol (The "Amber Rule")
  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass or polyethylene bags (iodine vapor can permeate plastics).

  • Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>3 months).

  • Temperature:

    • Short-term (<1 month): Room temperature (20-25°C) is acceptable if dark.

    • Long-term: Refrigeration (2-8°C).

    • Critical: Allow the container to reach room temperature before opening to prevent condensation, which accelerates oxidative coupling.

Purification: Recrystallization

If the compound has discolored (beige to brown), recrystallization is required.

  • Solvent System: Ethanol/Water or Petroleum Ether/Benzene (classic Org. Syn. method).

  • Dissolution: Dissolve crude material in minimal hot ethanol (~60°C).

  • Decolorization (Optional): If highly colored, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallization: Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Drying: Vacuum dry in the dark. Do not oven dry above 50°C.

Quality Control (QC) Workflow

A rigorous QC workflow ensures downstream reaction success (e.g., preventing catalyst poisoning by free iodine).

QC_Workflow Sample Sample: 4-Iodoaniline Visual 1. Visual Inspection (White/Off-white?) Sample->Visual Fail_Visual FAIL: Brown/Purple Visual->Fail_Visual Discolored Pass_Visual PASS Visual->Pass_Visual Clean Recryst Action: Recrystallize Fail_Visual->Recryst MP 2. Melting Point (Range: 61-65°C) Pass_Visual->MP HPLC 3. HPLC/GC Purity (>98%) MP->HPLC Sharp Range MP->Recryst Broad/Depressed HPLC->Recryst <98% Approve Release for Synthesis HPLC->Approve >98% Recryst->Visual Re-test

Figure 2: Quality Control Decision Tree for Para-Iodoaniline.

Safety & Incompatibility

  • Hypergolic Risk: Para-iodoaniline (like many arylamines) can react violently/hypergolically with red fuming nitric acid.

  • Cyanosis: Absorption through skin causes methemoglobinemia (cyanosis). Double-gloving (Nitrile) is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10893, 4-Iodoaniline. Retrieved from [Link]

  • Organic Syntheses (1947). p-Iodoaniline Preparation. Org.[4] Syn. Coll. Vol. 2, p.347. Retrieved from [Link]

  • Luo, Y.R. (2007).Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

Sources

Technical Guide: History, Discovery, and Structural Activity of 4-Iodophentermine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Genesis

4-Iodophentermine (para-iodophentermine; IP) represents a pivotal intersection between anorectic pharmacophores and radiopharmaceutical diagnostics. Unlike its parent compound, phentermine (an alpha,alpha-dimethylphenethylamine used for obesity), 4-iodophentermine was not developed primarily as a therapeutic drug. Instead, it emerged in the 1980s as a strategic structural analog designed to probe brain perfusion and pulmonary metabolic function using Single Photon Emission Computed Tomography (SPECT).

The discovery of 4-iodophentermine was driven by the limitations of N-isopropyl-p-iodoamphetamine (IMP or Iofetamine) . While IMP was the gold standard for brain blood flow imaging, it suffered from rapid metabolism and washout. Researchers hypothesized that the gem-dimethyl substitution characteristic of phentermine would provide steric hindrance against Monoamine Oxidase (MAO) degradation, thereby altering retention kinetics in the brain and lung.

The Structural Evolution (SAR Logic)

The development followed a clear Structure-Activity Relationship (SAR) logic:

  • Amphetamine: High CNS potency, rapid metabolism.

  • Phentermine: Alpha-methylation (gem-dimethyl) reduces MAO susceptibility but retains norepinephrine (NE) release.

  • Para-Halogenation (Cl/I): Shifts selectivity from NE/DA (Dopamine) to SERT (Serotonin Transporter) and increases lipophilicity for Blood-Brain Barrier (BBB) penetration.

Part 2: Structural Activity Relationships (SAR)[1]

The pharmacological profile of 4-iodophentermine is defined by three critical structural modifications to the phenethylamine backbone.

The Para-Iodo Substitution

Replacing the para-hydrogen with iodine creates a bulky, lipophilic moiety.

  • Effect: Drastically increases affinity for the Serotonin Transporter (SERT).

  • Mechanism: Similar to 4-chloroamphetamine (PCA) , the iodine atom facilitates translocation into the presynaptic neuron via SERT, where it triggers non-exocytotic serotonin release (VMAT2 disruption).

  • Radiolabeling: The iodine position allows for facile substitution with Iodine-123 (gamma emitter for SPECT) or Iodine-131 .

The Alpha,Alpha-Dimethyl (Gem-Dimethyl) Group
  • Effect: Steric hindrance of the amine group.

  • Causality: This group blocks the access of MAO enzymes (specifically MAO-A and MAO-B) to the nitrogen, preventing oxidative deamination. This extends the biological half-life compared to amphetamine analogs.

N-Alkylation Variations
  • Primary Amine (4-Iodophentermine): High lung uptake; slower brain washout than IMP.

  • N-Isopropyl (N-Isopropyl-4-iodophentermine): Faster brain uptake but faster washout.

  • N,N-Dimethyl: Reduced affinity; altered biodistribution.

SAR_Logic cluster_outcome Biological Outcome Phentermine Phentermine (Parent Scaffold) GemDimethyl Gem-Dimethyl Effect (Steric Hindrance) Phentermine->GemDimethyl Retains ParaIodo Para-Iodination (Lipophilicity + SERT) Phentermine->ParaIodo Modification Target 4-Iodophentermine (Metabolic Probe) GemDimethyl->Target Blocks MAO Degradation ParaIodo->Target Increases SERT Affinity Outcome1 High Lung Uptake (Endothelial Amine Trapping) Target->Outcome1 Outcome2 Brain Retention (Prolonged Washout) Target->Outcome2

Figure 1: Structural logic transforming Phentermine into the 4-Iodo radiotracer. The convergence of MAO resistance and SERT targeting creates a stable imaging agent.

Part 3: Chemical Synthesis Pathways[2]

The synthesis of 4-iodophentermine presents a challenge due to the incompatibility of direct iodination with the primary amine. The authoritative route, established by Kizuka et al. (1985) , utilizes a Sandmeyer-type reaction on the p-amino precursor.

Protocol A: The Kizuka Pathway (Diazotization)

This method is preferred for generating the non-radioactive standard or for Iodine-123 exchange precursors.

Step 1: Nitration of Phentermine Precursor

  • Starting Material:

    
    -dimethyl-2-phenylethylamine (Phentermine) is difficult to nitrate directly at the para-position with high selectivity.
    
  • Alternative Start: Start with 4-nitrophenylacetone ? No, phentermine requires a tertiary carbon.

  • Correct Precursor: 1-(4-nitrophenyl)-2-methyl-2-nitropropane reduced to the amine, or nitration of the acetyl-protected phentermine.

  • Standard Lab Route: Nitration of benzyl chloride derivatives followed by gem-dimethyl alkylation is often cleaner. However, Kizuka utilized p-aminophentermine derived from reduction of p-nitrophentermine .

Step 2: Diazotization

  • Dissolve p-aminophentermine (1 eq) in cold

    
     (2.5 M).
    
  • Cool to 0°C in an ice bath.

  • Add Sodium Nitrite (

    
    )  dropwise to form the diazonium salt.
    
  • Critical Check: Maintain temperature <5°C to prevent decomposition to the phenol.

Step 3: Iodination (Sandmeyer)

  • Add an excess of Potassium Iodide (KI) solution slowly to the diazonium mixture.

  • Allow to warm to room temperature; nitrogen gas evolution indicates reaction progress.

  • Workup: Basify with NaOH, extract with ether, dry over

    
    , and convert to the Hydrochloride (HCl) salt using ethereal HCl.
    
Protocol B: Radiosynthesis (Isotopic Exchange)

For clinical imaging, Iodine-123 is introduced via solid-state exchange or melt exchange.

  • Precursor: Ammonium sulfate salt of 4-iodophentermine.

  • Reagent:

    
     (carrier-free).
    
  • Condition: Heat at 150°C-170°C in a sealed ampoule for 30 minutes (Melt method).

  • Purification: HPLC or Sep-Pak C18 cartridge to remove free iodide.

Synthesis_Workflow Start p-Nitrophentermine Step1 Reduction (H2, Pd/C or Sn/HCl) Start->Step1 Inter1 p-Aminophentermine Step1->Inter1 Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter1->Step2 Inter2 Diazonium Salt Step2->Inter2 Step3 Iodination (KI, Room Temp) Inter2->Step3 Final 4-Iodophentermine Step3->Final Radio Radiolabeling (123-I Exchange, 150°C) Final->Radio If Clinical Use

Figure 2: Synthetic workflow from the nitro-precursor to the final radiolabeled ligand.

Part 4: Pharmacodynamics & Toxicology

Mechanism of Action

4-Iodophentermine acts as a substrate-type releaser of monoamines.

  • SERT Selectivity: The iodine atom confers high affinity for the Serotonin Transporter (

    
     values typically in the low nanomolar range).
    
  • VMAT2 Interaction: Once inside the neuron, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and forcing serotonin out into the cytoplasm, where it is reverse-transported into the synapse.

Pulmonary Uptake (The "First Pass" Phenomenon)

A defining characteristic of 4-iodophentermine is its massive accumulation in the lungs.

  • Mechanism: Pulmonary endothelial cells possess high-capacity, low-affinity amine binding sites. Lipophilic amines with pKa > 8.0 (like phentermine analogs) are extensively sequestered here.

  • Utility: This property allows 4-iodophentermine to be used as a Lung Metabolic Probe . Reduced uptake is observed in conditions like Acute Respiratory Distress Syndrome (ARDS) or COPD, where endothelial function is compromised.

Neurotoxicity Warning

Caution: Structural analogs such as 4-chloroamphetamine (PCA) and 4-iodoamphetamine (PIA) are known neurotoxins that cause long-term depletion of serotonin and degeneration of serotonergic terminals.

  • While 4-iodophentermine is used in tracer doses (picomolar range) for imaging, pharmacological doses likely share the neurotoxic profile of PCA due to the shared mechanism of massive serotonin release and reactive metabolite formation.

Part 5: Experimental Protocols

Protocol 1: In Vitro SERT Binding Assay

Objective: Determine affinity (


) of 4-iodophentermine analogs.
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 min.

  • Radioligand: Use [

    
    H]Paroxetine  (0.2 nM) as the competitive ligand for SERT.
    
  • Incubation:

    • Mix Tissue (100 µg protein) + [

      
      H]Paroxetine + Test Compound (4-iodophentermine, 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Biodistribution Study (Rat Model)

Objective: Assess brain/lung uptake ratios.

  • Administration: Inject 10 µCi of [

    
    I]-4-iodophentermine  via the tail vein of Sprague-Dawley rats.
    
  • Time Points: Sacrifice animals at 5, 30, 60, and 120 minutes post-injection.

  • Dissection: Harvest Brain, Lung, Liver, and Blood.

  • Calculation: Weigh tissues and count gamma emission. Express data as % Injected Dose per Gram (%ID/g) .

    • Expected Result: Lung uptake should peak at <5 min (approx 15-20 %ID/g). Brain uptake should peak at 30-60 min.

Part 6: Comparative Data Summary

CompoundStructure (N-sub)Structure (Para)Brain UptakeLung UptakeMetabolic Stability
Phentermine Primary AmineHLowModerateHigh (MAO resistant)
4-Iodophentermine Primary AmineIHigh Very High High
IMP (Iofetamine) IsopropylIHighHighLow (Dealkylation)
4-Chlorophentermine Primary AmineClModerateHighHigh

References

  • Kizuka, H., Elmaleh, D. R., Brownell, G. L., Strauss, H. W., & Hanson, R. N. (1985). Synthesis and evaluation of p-iodo-phentermine (IP) as a brain perfusion imaging agent.[1] Nuclear Medicine Communications, 6(1), 49–56.

  • Moretti, J. L., Poncey, M. J., Roux, P., et al. (1987).[1] Synthesis and biodistribution of labelled p-iodo phentermine (IP), N,N-dimethyl-p-iodo phentermine (IDMP) and N-isopropyl-p-iodo phentermine (IIP) in rats.[1] Nuclear Medicine Communications, 8(6), 441-447.[1]

  • Hanson, R. N. (1985).[2] Radioiodinated phenethylamines for imaging the CNS. Journal of Labelled Compounds and Radiopharmaceuticals, 22(11).

  • Fuller, R. W. (1992). Pharmacology of p-chloroamphetamine and related neurotoxic amphetamines. Neurotoxicology, 13(1), 23-33. (Provides the toxicological context for para-halogenated analogs).

Sources

Methodological & Application

Application Note: 2-(4-Iodophenyl)-2-methylpropan-1-amine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(4-Iodophenyl)-2-methylpropan-1-amine (referred to herein as IMP-Amine ) as a privileged building block in drug discovery. Unlike simple phenethylamines, IMP-Amine features a gem-dimethyl group at the


-position relative to the nitrogen. This structural modification confers significant metabolic stability by blocking oxidative degradation while the para-iodine functionality serves as a versatile handle for library expansion via Palladium-catalyzed cross-coupling.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): High ligand efficiency scaffold.

  • PROTAC Linkers: Rigidified spacer systems.

  • GPCR Ligands: Bioisostere of phenethylamine-based neurotransmitters.

Structural Logic & Design Principles

The Gem-Dimethyl Effect (Thorpe-Ingold)

The incorporation of the gem-dimethyl group at the benzylic position is not merely for steric bulk; it exploits the Thorpe-Ingold effect . By increasing the population of the reactive conformer (bringing the amine and aryl ring into a specific spatial relationship), this scaffold:

  • Restricts Rotational Freedom: Reduces the entropic penalty upon binding to a protein target.

  • Enhances Metabolic Stability: The quaternary carbon prevents benzylic oxidation and inhibits

    
    -elimination pathways common in linear phenethylamines.
    
The Iodine "Anchor"

The para-iodine atom is the "Goldilocks" halogen for medicinal chemistry:

  • Reactivity: Significantly more reactive than bromine or chlorine in oxidative addition steps of Pd-catalysis, allowing for milder reaction conditions (lower temperatures, weaker bases).[1]

  • Orthogonality: Can be selectively coupled in the presence of aryl chlorides or bromides elsewhere in the molecule.

Experimental Protocols

Phase 1: Chemoselective Protection

Rationale: While some cross-couplings tolerate free amines, protecting the primary amine as a carbamate (Boc) is critical to prevent catalyst poisoning (Pd-coordination) and N-arylation side reactions.

Materials:

  • IMP-Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)
    
  • DCM (Dichloromethane), anhydrous

Protocol:

  • Dissolve IMP-Amine (1.0 g, 3.6 mmol) in anhydrous DCM (15 mL) at 0°C.

  • Add

    
     (0.75 mL, 5.4 mmol) dropwise.
    
  • Add

    
     (0.87 g, 4.0 mmol) dissolved in minimal DCM dropwise over 10 mins.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (20% EtOAc/Hexane). Stain with Ninhydrin. The starting material (free amine) spot should disappear; the product (Boc-amide) will not stain red/purple but will be UV active.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Brine. Dry over

    
    , concentrate.
    
  • Yield: Expect >95% as a white/off-white solid.

Phase 2: Suzuki-Miyaura Library Expansion

Rationale: This step diversifies the scaffold. We use a high-turnover catalyst system (Pd(dppf)) suitable for sterically hindered aryl iodides.

Materials:

  • N-Boc-IMP-Amine (1.0 equiv)

  • Boronic Acid/Ester (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[2]

Protocol:

  • In a microwave vial or pressure tube, combine N-Boc-IMP-Amine (100 mg), Boronic Acid (1.2 equiv), and

    
     (6 mg).
    
  • Add Dioxane (3 mL) and 2M

    
     (0.4 mL).
    
  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills the catalyst).

  • Seal and heat to 85°C for 4 hours (or MW 100°C for 20 min).

  • Filter: Pass through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection (Scaffold Release)

Protocol:

  • Dissolve the coupled product in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (0.5 mL). Stir at RT for 1 hour.

  • Quench: Carefully neutralize with sat.

    
     (gas evolution!).
    
  • Extract with DCM. The free amine is now ready for biological assay or further derivatization.

Visualization of Workflows

Synthetic Pathway (DOT Diagram)

SyntheticWorkflow Start IMP-Amine (Scaffold) Protect Boc-Protection (Shield Amine) Start->Protect Boc2O, Et3N Coupling Suzuki Coupling (Library Expansion) Protect->Coupling R-B(OH)2, Pd cat. Deprotect TFA Deprotection (Release Active) Coupling->Deprotect TFA/DCM Final Functionalized Ligand Deprotect->Final Purification

Caption: Step-by-step synthetic workflow converting the raw scaffold into a functionalized library member.

The Gem-Dimethyl Stabilization Logic

GemDimethylEffect Scaffold Gem-Dimethyl Scaffold Conf Conformational Lock Scaffold->Conf Thorpe-Ingold Effect Metab Metabolic Shield Scaffold->Metab Steric Hindrance Result1 Increased Potency Conf->Result1 Result2 Blocked Beta-Oxidation Metab->Result2

Caption: Mechanistic advantages of the gem-dimethyl group: enhancing potency via entropy and stability via sterics.

Quantitative Data & Comparison

Table 1: Comparative Properties of Phenethylamine Scaffolds

FeatureStandard PhenethylamineIMP-Amine (This Scaffold)Benefit
Benzylic Oxidation High Susceptibility (CYP450)Blocked (Quaternary Carbon)Increased Half-life (

)
Rotational Freedom High (Flexible chain)Restricted (Gem-dimethyl)Lower Entropic Cost of Binding
Coupling Handle None (Usually H)Para-Iodine Direct Library Generation
LogP (Lipophilicity) ~1.2~2.4Better Membrane Permeability

Troubleshooting & QC

  • Issue: Low Yield in Suzuki Coupling.

    • Diagnosis: Catalyst poisoning by free amine.

    • Solution: Ensure Boc protection is complete (check NMR for disappearance of 1.4 ppm singlet). Switch to XPhos Pd G3 catalyst for difficult substrates.

  • Issue: Protodeboronation of Boronic Acid.

    • Diagnosis: Reaction mixture too basic or too hot.

    • Solution: Use milder base (

      
       instead of 
      
      
      
      ) or switch to Boronic Esters (Pinacol esters).
  • Safety Note: Aryl iodides are light-sensitive. Store the scaffold in amber vials under Argon.

References

  • Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][3]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2023). "2-(4-Iodophenyl)-2-methylpropan-1-amine." National Center for Biotechnology Information. [Link]

Sources

Handling and storage protocols for light-sensitive iodinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated amines (e.g., Thyroxine (T4), Triiodothyronine (T3), 2-iodophenethylamine, and radiolabeled analogs like


I-MIBG) represent a class of high-value compounds prone to rapid degradation. The primary instability arises from the weak carbon-iodine (C-I) bond (~214 kJ/mol), which undergoes homolytic fission upon exposure to UV and visible light (blue-violet spectrum). This guide provides a self-validating protocol to minimize photolysis, oxidative deiodination, and radical-mediated polymerization during handling and storage.

The Mechanism of Instability

To handle these compounds effectively, one must understand the causality of their degradation. Unlike chlorinated or brominated analogs, the iodine atom is large and the C-I bond length is long, resulting in low bond dissociation energy.

Photolytic Cleavage

Upon absorption of photons (specifically


 nm), the iodinated amine enters an excited singlet state. This rapidly undergoes intersystem crossing to a triplet state, leading to homolytic cleavage.
  • Primary Event:

    
    
    
  • Secondary Reactions: The resulting aryl/alkyl radical (

    
    ) can abstract hydrogen from solvents, leading to de-iodinated impurities (e.g., T4 degrading to T3). The iodine radical (
    
    
    
    ) dimerizes to form molecular iodine (
    
    
    ), causing the solution to yellow.
Oxidative Instability of the Amine

The amine functionality is susceptible to oxidation (N-oxide formation) and reaction with atmospheric CO


 to form carbamates. When coupled with free iodine (an oxidizing agent generated by photolysis), the degradation cascade accelerates.

Photodegradation Start Iodinated Amine (Ground State) Light UV/Blue Light (λ < 450nm) Start->Light Excited Excited State (Singlet/Triplet) Light->Excited Absorption Cleavage Homolytic Fission Excited->Cleavage Radicals Radical Pair (R• + I•) Cleavage->Radicals Product1 De-iodinated Impurity (R-H) Radicals->Product1 H-Abstraction (Solvent) Product2 Free Iodine (I₂ - Yellowing) Radicals->Product2 Dimerization Oxidation Amine Oxidation (N-Oxides) Product2->Oxidation Oxidative Stress

Figure 1: Mechanistic pathway of iodinated amine degradation triggered by photon absorption. Note the generation of free iodine (


), which acts as a secondary oxidant.

Experimental Handling Protocols

The "Dark Room" Standard

Standard laboratory fluorescent lighting emits significant energy in the near-UV and blue region (350–450 nm).

  • Protocol: All handling must occur under Red Safelights (

    
     nm) or in a dedicated darkroom.
    
  • Shielding: Use amber borosilicate glassware (USP Type 1). If amber glass is unavailable, wrap clear vessels in double-layered aluminum foil.

  • Validation: A solution of 10 µM iodide stored in the working environment should not develop a yellow tint (

    
    ) over 4 hours.
    
Solvent Selection & Preparation

Avoid nucleophilic solvents or those prone to peroxide formation (e.g., ethers).

  • Preferred Solvents: Methanol (degassed), Ethanol, Acetonitrile.

  • Forbidden Solvents: Acetone (forms Schiff bases with primary amines), Chlorinated solvents (can generate radicals that propagate degradation).

  • Additives: For aqueous solutions, add 0.1% Ascorbic Acid or Sodium Metabisulfite as a sacrificial antioxidant to scavenge free iodine.

Dissolution Workflow
  • Purge: Bubble high-purity Argon (Ar) through the solvent for 15 minutes to remove dissolved oxygen (prevents radical propagation).

  • Weigh: Weigh solid standard in low-light conditions.

  • Dissolve: Add solvent and vortex under Ar blanket.

  • Aliquot: Immediately dispense into single-use amber vials.

Storage Architecture

Stability is a function of Temperature (


), Light (

), and State (Solid vs. Liquid).
Storage StateTemperatureContainer TypeAtmosphereExpected Stability
Lyophilized Powder -20°CAmber Vial + DesiccantArgon Headspace1–2 Years
Stock Solution (High Conc.) -80°CAmber PolypropyleneArgon Headspace3–6 Months
Working Solution (Low Conc.) 4°CAmber GlassAir (Sealed)< 24 Hours

Critical Note: Do not store dilute working solutions (< 1 µg/mL) for more than 24 hours. Adsorption of the lipophilic iodinated amine to plastic/glass walls becomes significant at low concentrations.

Standard Operating Procedure (SOP) Workflow

The following diagram illustrates the decision logic for receiving and processing iodinated amines.

HandlingSOP Receipt Receipt of Compound Inspect Visual Inspection (Check for Yellowing) Receipt->Inspect Reject REJECT (Significant Deiodination) Inspect->Reject Yellow/Discolored Solid Is it Solid? Inspect->Solid White/Off-White StoreSolid Store at -20°C Desiccated/Dark Solid->StoreSolid Yes (Long Term) Argon Argon Purge Solvent Solid->Argon No (Prepare Stock) Dissolve Dissolution Step (Red Light Only) Aliquot Aliquot to Single-Use Dissolve->Aliquot Argon->Dissolve FlashFreeze Flash Freeze (-80°C) Aliquot->FlashFreeze

Figure 2: Decision tree for the receipt, inspection, and storage of iodinated amine standards.

Quality Control & Self-Validation

Trust but verify. Before using a stored stock solution for critical assays (e.g., LC-MS/MS quantitation or receptor binding), perform these checks.

Visual Integrity Test
  • Observation: Hold the vial against a white background under white light (briefly).

  • Fail Criteria: Any distinct yellow or brown hue indicates the formation of

    
     or conjugated degradation products.
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (peptide/amine bond).

  • Marker: The "Des-iodo" impurity (molecule minus one iodine) will typically elute earlier than the parent compound due to reduced lipophilicity.

  • Acceptance: Purity > 95%; Free Iodide peak (near void volume) < 2%.

Silver Nitrate Spot Test (Qualitative)

For a rapid check of gross decomposition:

  • Place 10 µL of solution on a TLC plate.

  • Add 10 µL of 0.1M AgNO

    
    .
    
  • Result: A heavy white/yellow precipitate (AgI) indicates significant free iodide release.

References

  • Won, C. M. (1992).[1] Kinetics of degradation of levothyroxine in aqueous solution and in solid state. Pharmaceutical Research, 9(1), 131–137. Link

  • K. Sato & H. J.[2] Cahnmann. (1979). Synthesis of thyroid hormone metabolites by photolysis of thyroxine and thyroxine analogs in the near UV.[2] Journal of Biological Chemistry. Link

  • BenchChem. (2025).[3] Technical Support: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. BenchChem Technical Bulletins. Link

  • U.S. Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements (Light-Resistant Container definitions). Link

  • Sanderson, T. (2003). Bond Dissociation Energies of Organic Molecules.[4] Accounts of Chemical Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination & Halogen Retention

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: C-I Bond Preservation

Current Status: OPERATIONAL Lead Scientist: Dr. Aris (Senior Application Specialist)

Welcome to the Support Center

Subject: Preventing Aryl/Alkyl Iodide Cleavage During Amine Synthesis

Welcome. You are likely here because you need to perform a reductive amination on a substrate containing a Carbon-Iodine (C-I) bond. This is a high-risk operation. The C-I bond is the weakest of the carbon-halogen bonds (


), making it highly susceptible to hydrodehalogenation  (replacement of Iodine with Hydrogen) under standard reducing conditions.

This guide replaces "trial and error" with chemically grounded decision-making. We focus on two proven methodologies: the Abdel-Magid protocol (STAB) and the Mattson protocol (Titanium-mediated).

Module 1: Reagent Selection (The "Hardware")

The choice of reducing agent is the single most critical factor in preventing C-I cleavage.

Comparative Analysis: Reducing Agents
ReagentReagent NameC-I SafetyReactivity ProfileRecommendation
STAB Sodium TriacetoxyborohydrideHigh Mild, selective for imines over ketones. Does not require low pH.PRIMARY CHOICE

Sodium CyanoborohydrideHigh Robust but toxic. Requires pH 3-4. Risk of HCN generation.Legacy / Backup

Titanium(IV) IsopropoxideHigh Lewis acid additive.[1][2] Activates hindered ketones. Scavenges water.[2]For Difficult Substrates

+ Pd/C
Palladium on CarbonCRITICAL FAILURE Highly active for hydrogenolysis. Will strip Iodine rapidly.DO NOT USE

+ Pt(S)/C
Sulfided Platinum on CarbonMedium "Poisoned" catalyst. Can spare halogens but requires strict control.Niche (Flow Chem)
⚠️ Critical Warning: The Palladium Trap

Do not attempt catalytic hydrogenation (


 + Pd/C) if your molecule contains an aryl iodide. Palladium inserts into the C-I bond (oxidative addition) faster than it reduces many imines. Even with "poisoned" catalysts, the risk of yield loss via deiodination is unacceptable for high-value intermediates.

Module 2: Visual Decision Logic

Use this decision tree to select the correct protocol for your specific substrate.

ReagentSelection Start START: Substrate Analysis HasIodine Contains C-I Bond? Start->HasIodine Stop Standard Protocols OK HasIodine->Stop No KetoneType Carbonyl Type? HasIodine->KetoneType Yes (Critical) Aldehyde Aldehyde KetoneType->Aldehyde Ketone Ketone KetoneType->Ketone ProtocolA Protocol A: STAB (Abdel-Magid) Aldehyde->ProtocolA High Success Hindered Sterically Hindered? Ketone->Hindered Hindered->ProtocolA No (Open) ProtocolB Protocol B: Ti(OiPr)4 (Mattson) Hindered->ProtocolB Yes (Difficult)

Figure 1: Decision matrix for selecting the safest reductive amination protocol based on substrate sterics and functionality.

Module 3: Troubleshooting & FAQs

Ticket #001: "My Iodine is disappearing."

User Report: "I used


 in Methanol. I got the amine, but the Iodine is gone (replaced by H)."
Root Cause:  Sodium Borohydride (

) is a strong reducing agent.[3][4] While it can work, it often reduces the ketone to an alcohol or attacks the C-I bond if the reaction time is prolonged or the temperature is elevated. The Fix: Switch to Protocol A (STAB) . Acetoxy groups withdraw electron density from the boron, stabilizing the B-H bond. This makes STAB less aggressive than

, allowing it to reduce the iminium species selectively without touching the C-I bond or the carbonyl.
Ticket #002: "The reaction is stalled / No conversion."

User Report: "I'm trying to react an acetophenone derivative with a secondary amine. STAB isn't working." Root Cause: Steric hindrance and electronics.[5] Ketones are less electrophilic than aldehydes. If the amine is also secondary, the formation of the iminium ion is energetically unfavorable and slow. The Fix: Switch to Protocol B (Mattson) . You need a Lewis Acid.[1][6] Titanium Isopropoxide coordinates to the carbonyl oxygen, increasing its electrophilicity. It also chemically scavenges the water produced during condensation, driving the equilibrium forward (Le Chatelier’s principle).

Ticket #003: "I'm getting dialkylation (Tertiary Amine)."

User Report: "Target is a secondary amine, but I see significant double addition." Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine). The Fix:

  • Stoichiometry: Use 1.5 - 2.0 equivalents of the primary amine relative to the aldehyde.

  • Stepwise Addition: Allow the imine to form completely (check via TLC/NMR) before adding the reducing agent.

Module 4: Validated Experimental Protocols

Protocol A: The Abdel-Magid Method (Standard)

Best for: Aldehydes and unhindered ketones with Aryl Iodides.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv - Optional, accelerates ketone reactions)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[7][8] Avoid Methanol.

Workflow:

  • Dissolve the carbonyl substrate and amine in DCE under Nitrogen.

  • Crucial Step: If using a ketone, add Acetic Acid now.[7] Stir for 10-15 mins.

  • Add STAB as a solid in one portion.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitor: Check TLC. The C-I bond is stable at RT with STAB.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.
    
Protocol B: The Mattson Method (Titanium-Mediated)

Best for: Hindered ketones, electron-poor amines, or when STAB fails.

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.0 equiv) Note: We use the stronger reducer here because the Ti-complex protects the system.
    
  • Solvent: Absolute Ethanol or THF.

Workflow:

  • Combine amine and ketone in the reaction vessel (neat or minimal THF).

  • Add

    
     slowly (syringe). The mixture may warm slightly.
    
  • Stir at RT for 1 hour (or until imine formation is complete).

    • Mechanism:[2][6][4][9] Ti scavenges water, preventing hydrolysis.[2]

  • Dilute with Ethanol (if run neat).

  • Add

    
     carefully.
    
    • Safety: Gas evolution (

      
      ) will occur.
      
  • Stir for 2 hours.

  • Workup (The "Mattson Quench"): Add 1N NaOH or water. A white precipitate (

    
    ) will form. Filter this solid through Celite. The product is in the filtrate.
    

Module 5: Mechanistic Visualization

Understanding why Titanium works helps you troubleshoot when it doesn't.

TiMechanism Ketone Ketone (R-CO-R) Complex Hemiaminal-Ti Complex Ketone->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Coordination Imine Activated Imine/Iminium Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenged) Product Amine Product (C-I Intact) Imine->Product Reduction Reductant NaBH4 (Hydride) Reductant->Product

Figure 2: The Mattson Mechanism. Note how Titanium acts as both a Lewis Acid activator and a dehydrating agent, facilitating the formation of the imine intermediate before the reducing agent is introduced.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][11][10][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][2][4] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: 2-(4-Iodophenyl)-2-methylpropan-1-amine vs. Phentermine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Iodophenyl)-2-methylpropan-1-amine (hereafter referred to as 4-Iodo-Neophylamine ).

For researchers and forensic scientists, distinguishing this compound from its constitutional isomer, Phentermine (2-methyl-1-phenylpropan-2-amine), is critical. While Phentermine is a Schedule IV controlled substance, 4-Iodo-Neophylamine represents a distinct structural class (


-phenyl-propylamine derivative) with significantly different fragmentation mechanics.

Key Technical Takeaway: The differentiation relies on the Alpha-Cleavage Rule . Phentermine (a tertiary carbon amine) yields a base peak at m/z 58 , whereas 4-Iodo-Neophylamine (a primary carbon amine) yields a diagnostic base peak at m/z 30 . The presence of the iodine atom introduces a secondary fragmentation channel characterized by the loss of the halogen radical (127 Da).

Chemical Profile & Structural Isomerism

Understanding the structural nuance is the prerequisite for interpreting the mass spectra.

FeatureTarget Analyte: 4-Iodo-Neophylamine Alternative: Phentermine
IUPAC Name 2-(4-Iodophenyl)-2-methylpropan-1-amine2-methyl-1-phenylpropan-2-amine
Structure Type

-phenyl (Neophyl arrangement)

-phenyl (Amphetamine arrangement)
Amine Position Primary Carbon (

)
Tertiary Carbon (

)
Molecular Formula


Exact Mass 275.0171 Da149.1204 Da
Key Substituent Iodine (Heavy Atom, Weak C-X bond)None (Unsubstituted Phenyl)

Experimental Methodology

To replicate the fragmentation data described below, the following standardized protocols are recommended. These workflows ensure the preservation of the labile C-I bond during ionization.

Protocol A: GC-MS (Electron Ionization)

Recommended for structural elucidation and library matching.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol.

  • Derivatization (Optional but Recommended): Add 50

    
    L Trifluoroacetic anhydride (TFAA) to stabilize the amine and improve peak shape. Incubate at 60°C for 20 mins. Note: The data below refers to the underivatized native amine to illustrate fundamental cleavage.
    
  • Inlet Conditions: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25

    
    m film).
    
  • Ionization: EI source at 70 eV. Source temp: 230°C.

Protocol B: LC-MS/MS (Electrospray Ionization)

Recommended for trace quantification in biological matrices.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (+). Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped 15, 30, 45 eV.

Fragmentation Analysis: The "Alpha-Cleavage" Divergence

The most authoritative method to distinguish these isomers is the location of the alpha-cleavage. In electron ionization (EI), the radical cation directs cleavage to the C-C bond adjacent to the nitrogen.

The Target: 4-Iodo-Neophylamine (Primary Carbon Amine)

Mechanism: The amine is attached to a primary carbon (


).
  • Ionization: Removal of an electron from the Nitrogen lone pair forms the molecular ion

    
     (m/z 275).
    
  • Alpha Cleavage: The bond between the methylene carbon (C1) and the quaternary carbon (C2) breaks.[1]

  • Result: The charge is retained on the nitrogen fragment due to the stability of the iminium ion.

    • Fragment A (Base Peak):

      
       at m/z 30 .
      
    • Neutral Loss: The iodinated neophyl radical (

      
      ) is lost (Mass 245).
      
The Alternative: Phentermine (Tertiary Carbon Amine)

Mechanism: The amine is attached to a tertiary carbon (


).
  • Alpha Cleavage: The bond between the quaternary carbon (C2) and the benzyl carbon (C1) breaks.

  • Result:

    • Fragment A (Base Peak):

      
       at m/z 58 .
      
    • Neutral Loss: The benzyl radical (

      
      ) is lost (Mass 91).
      
The Iodine Signature (Secondary Pathway)

Unlike Phentermine, 4-Iodo-Neophylamine possesses a weak C-I bond (approx. 240 kJ/mol). In the ion source, a competing fragmentation pathway occurs:

  • Homolytic Fission: Loss of the Iodine radical (

    
    , 127 Da) from the molecular ion.
    
  • Resulting Peak:

    
     at m/z 148 .
    
  • Iodonium Ion: In some high-energy conditions, a distinct peak at m/z 127 (

    
    ) may be observed.
    

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the mechanistic divergence between the target molecule and Phentermine.

FragmentationPathways cluster_0 Target: 4-Iodo-Neophylamine cluster_1 Alternative: Phentermine M_Iodo Molecular Ion (M+) m/z 275 Base_Iodo Base Peak [CH2=NH2]+ m/z 30 M_Iodo->Base_Iodo Alpha Cleavage (Primary Amine Rule) Frag_Iodo_Loss De-iodinated Cation [M - I]+ m/z 148 M_Iodo->Frag_Iodo_Loss C-I Bond Homolysis (Loss of I•) Neutral_Neophyl Neutral Radical (Iodoneophyl) 245 Da M_Iodo->Neutral_Neophyl M_Phen Molecular Ion (M+) m/z 149 Base_Phen Base Peak [(CH3)2C=NH2]+ m/z 58 M_Phen->Base_Phen Alpha Cleavage (Tertiary Amine Rule) Tropylium Tropylium Ion [C7H7]+ m/z 91 M_Phen->Tropylium Charge Migration (Benzyl Stability) Neutral_Benzyl Neutral Radical (Benzyl) 91 Da M_Phen->Neutral_Benzyl

Caption: Comparative fragmentation logic showing the structural origin of the m/z 30 vs. m/z 58 base peaks.

Comparative Data Table

The following table summarizes the expected ion clusters for both compounds under standard EI (70 eV) conditions.

Parameter4-Iodo-Neophylamine Phentermine Interpretation
Molecular Ion (

)
275 (Weak/Trace)149 (Weak)Both amines fragment rapidly; molecular ions are often low abundance.
Base Peak (100%) 30 58 CRITICAL DIFFERENTIATOR. m/z 30 indicates a primary amine on a primary carbon. m/z 58 indicates a primary amine on a tertiary carbon.
Secondary Ions 148 (

)
91 (Tropylium)m/z 148 confirms the loss of Iodine. m/z 91 confirms the benzyl moiety in Phentermine.
Halogen Marker 127 (

)
N/APresence of m/z 127 is diagnostic for Iodine.
Tropylium Analog 217 (

)
91 (

)
The iodinated benzyl cation (m/z 217) may appear but is less stable than the non-iodinated tropylium.

Strategic Recommendations for Researchers

Handling the "Interference" Risk

In drug development and forensic toxicology, "neophyl" type amines (like the target molecule) can be synthesis byproducts or designer analogs.

  • Risk: If using Low-Res MS (single quad), an m/z 30 peak is non-specific (common to all primary linear amines).

  • Solution: You must monitor the high-mass fragments.[2] In GC-MS, look for the m/z 148 cluster. In LC-MS/MS, select the transition 276

    
     149  (Loss of I) or 276 
    
    
    
    132
    (Loss of I + NH3) for specificity.
Synthesis Verification

When synthesizing 4-Iodo-Neophylamine (e.g., via Gabriel synthesis on a neophyl halide), the appearance of m/z 58 is a sign of skeletal rearrangement (migration of the phenyl group) during synthesis, indicating contamination with the phentermine-like isomer.

References

  • National Institute of Standards and Technology (NIST). Phentermine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-Cleavage rules in amines).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phentermine Monographs. Available at: [Link]

  • PubChem. Compound Summary: 2-methyl-2-phenylpropan-1-amine (Parent Neophyl Structure). National Library of Medicine. Available at: [Link]

Sources

Bioisosteric Profiling of 2-(4-Iodophenyl)-2-methylpropan-1-amine: A Structural & Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Comparison of 2-(4-Iodophenyl)-2-methylpropan-1-amine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 2-(4-Iodophenyl)-2-methylpropan-1-amine (referred to herein as


-I-AMPA ), a positional isomer of the psychostimulant p-iodophentermine. We evaluate this scaffold through the lens of bioisosterism, specifically comparing the Iodine (I)  substituent against Chlorine (Cl) , Methyl (CH

)
, and Trifluoromethyl (CF

)
alternatives.

The analysis focuses on the sigma-hole (


-hole) effect  unique to iodine, the metabolic implications of the neophyl (2,2-dimethyl-2-arylethyl)  scaffold versus the traditional phentermine (1,1-dimethyl-2-arylethyl) scaffold, and the resulting shifts in Monoamine Transporter (MAT) selectivity.
Structural Deconstruction & Bioisosteric Landscape

The target molecule,


-I-AMPA , represents a "scaffold hop" from the classical phentermine class. While phentermine places the gem-dimethyl group on the 

-carbon (adjacent to the amine),

-I-AMPA places it on the

-carbon (adjacent to the phenyl ring).
1.1 The Iodine Advantage: Beyond Lipophilicity

In rational drug design, Iodine is often mischaracterized solely as a lipophilic bulk enhancer. However, its utility in


-I-AMPA is driven by Halogen Bonding (XB) .
  • The Sigma-Hole (

    
    -hole):  Unlike Chlorine or Fluorine, Iodine exhibits a large, positive electrostatic potential cap on its distal side (opposite the C-I bond). This allows 
    
    
    
    -I-AMPA to act as a Lewis acid, forming highly directional non-covalent bonds with backbone carbonyl oxygens or sulfurs in the target protein (e.g., DAT or SERT).
  • Steric Volume: Iodine is a bioisostere for the tert-butyl group or isopropyl group in terms of volume, yet it introduces a distinct electronic vector.

1.2 Comparative Physicochemical Profile

The following table contrasts


-I-AMPA with its direct bioisosteres.

Table 1: Physicochemical & Bioisosteric Comparison

ParameterIodine (Target) Chlorine (Alternative)Methyl (Scaffold Control)Trifluoromethyl (Bioisostere)
Van der Waals Radius 1.98 Å1.75 Å2.00 Å2.20 Å
Electronegativity (Pauling) 2.663.162.55 (C)~3.49 (Group)

-Hole Magnitude
High (Strong XB Donor) ModerateNoneNone (Dipole driven)
C-X Bond Strength ~57 kcal/mol (Weak)~81 kcal/mol (Strong)~88 kcal/mol~110 kcal/mol (Very Strong)
Lipophilicity (

LogP)
+1.12+0.71+0.50+1.20
Primary Metabolic Risk Oxidative DeiodinationStableBenzylic OxidationStable
Pharmacological Implications: The Scaffold Shift

The shift from the


-gem-dimethyl (Phentermine) to the 

-gem-dimethyl (

-I-AMPA) scaffold alters the metabolic and binding profile.
2.1 Metabolic Stability (MAO Resistance)
  • Phentermine (

    
    -isomer):  The steric bulk is directly adjacent to the amine. This blocks Monoamine Oxidase (MAO) access, preventing deamination.
    
  • 
    -I-AMPA (
    
    
    
    -isomer):
    The amine is primary and on a methylene group (
    
    
    ). While the adjacent quaternary carbon provides some steric protection, it is less effective than the
    
    
    -position.
    • Result:

      
      -I-AMPA is predicted to have a shorter half-life than p-iodophentermine unless the iodine itself inhibits CYP-mediated degradation via steric blocking of the para-position.
      
2.2 Transporter Selectivity (SERT vs. DAT)

para-Halogenation is a known determinant of Serotonin Transporter (SERT) affinity.

  • Chlorine/Iodine: Drastically increase SERT affinity compared to the unsubstituted parent.

  • Mechanism: The large halogen occupies a hydrophobic pocket in the SERT substrate-binding site (S1 site), often inducing a conformational shift that locks the transporter in an inward-facing conformation (releaser phenotype).

  • Toxicity Warning: High SERT affinity in amphetamine derivatives (e.g., p-iodoamphetamine, PIA) is associated with long-term serotonergic neurotoxicity.

    
    -I-AMPA must be evaluated for this specific risk.
    
Visualization of Bioisosteric Logic[2]

The following diagram illustrates the decision matrix for selecting Iodine over Chlorine or Methyl groups in this specific scaffold.

Bioisosteric_Logic cluster_0 Bioisosteric Alternatives cluster_1 Mechanistic Pathway Target Target: 2-(4-Iodophenyl)-2-methylpropan-1-amine Cl Chloro-Analogue (Higher Stability, Lower Lipophilicity) Target->Cl Compare Size/Electrons Me Methyl-Analogue (Weak Binding, No XB) Target->Me Compare Sterics CF3 Trifluoromethyl (High Metabolic Stability, No XB) Target->CF3 Compare Stability XB Halogen Bond Formation (Sigma-Hole Interaction) Target->XB Primary Advantage Lipophilicity BBB Penetration (LogP > 3.0) Target->Lipophilicity PK Effect Metabolism Metabolic Liability (Oxidative Deiodination) Target->Metabolism Primary Risk Receptor Affinity\n(SERT/DAT Selectivity) Receptor Affinity (SERT/DAT Selectivity) XB->Receptor Affinity\n(SERT/DAT Selectivity)

Figure 1: Decision matrix for bioisosteric replacement. The Iodine substituent is selected primarily for Halogen Bonding (XB) capacity, despite the trade-off in metabolic stability compared to Chlorine or CF


.
Experimental Protocols

To validate the bioisosteric advantage of


-I-AMPA, the following self-validating experimental workflows are recommended.
4.1 Synthesis of

-I-AMPA (Neophyl Rearrangement Route)

Rationale: Direct iodination of the amine is difficult. Constructing the carbon skeleton first is preferred.

  • Precursor: Start with 4-Iodophenylacetonitrile .

  • Alkylation: React with Methyl Iodide (2.2 eq) and NaH (sodium hydride) in THF at 0°C to install the gem-dimethyl group.

    • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:2).

  • Reduction: Selective reduction of the nitrile to the primary amine.

    • Reagent Choice: Borane-THF (

      
      ) is preferred over 
      
      
      
      to avoid dehalogenation (removal of the Iodine).
    • Step: Reflux 4h, then quench with MeOH/HCl.

  • Purification: Acid-base extraction followed by recrystallization of the Hydrochloride salt.

4.2 Halogen Bond Validation (In Silico & In Vitro)

This protocol confirms if the Iodine is acting as a "Magic Methyl" (steric only) or a true Halogen Bond donor.

  • In Silico Docking:

    • Dock

      
      -I-AMPA into the crystal structure of SERT (PDB ID: 5I6X).
      
    • Metric: Measure the angle (

      
      ) between the C-I bond and the backbone carbonyl oxygen of the binding pocket.
      
    • Success Criteria:

      
       indicates a strong halogen bond.
      
  • Competitive Binding Assay:

    • Compare

      
       of 
      
      
      
      -I-AMPA vs. the 4-Ethynyl analogue (steric mimic, no sigma hole).
    • Interpretation: If

      
      , the affinity gain is electronic (XB), not just steric.
      
Safety & Toxicity Considerations

CRITICAL WARNING: Researchers must treat


-I-AMPA as a potential serotonergic neurotoxin .
  • Mechanism: p-Halogenated amphetamines (e.g., PCA, PIA) cause long-term depletion of 5-HT (serotonin) and destruction of serotonergic terminals.

  • Mitigation: The

    
    -gem-dimethyl group may alter the uptake kinetics, potentially reducing neurotoxicity compared to the 
    
    
    
    -isomer, but this is not guaranteed.
  • Handling: Use full PPE. All biological waste must be incinerated.

References
  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design. Journal of Medicinal Chemistry. Link

  • Pharmacology of Halogenated Phenethylamines

    • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones.[1][2][3][4] Frontiers in Pharmacology. Link

  • Bioisosterism Principles

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Phentermine Analogues & Metabolism

    • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Sigma-Hole Interactions

    • Politzer, P., et al. (2007). The sigma-hole: an explanation for the halogen bond. Journal of Molecular Modeling. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)-2-methylpropan-1-amine
Reactant of Route 2
2-(4-Iodophenyl)-2-methylpropan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.